molecular formula C10H16O3 B14413576 Ethyl 4,4-dimethyl-6-oxohex-2-enoate CAS No. 82351-48-2

Ethyl 4,4-dimethyl-6-oxohex-2-enoate

Cat. No.: B14413576
CAS No.: 82351-48-2
M. Wt: 184.23 g/mol
InChI Key: XRONFQYHFLNTFG-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-6-oxohex-2-enoate is an α,β-unsaturated γ-ketoester that serves as a versatile and valuable synthetic intermediate for researchers developing novel organic molecules and methodologies. Compounds of this class are particularly prized in the synthesis of complex oxygen-containing heterocycles, which are core structures in numerous natural products and bioactive molecules . For instance, under Brønsted acid catalysis, similar α,β-unsaturated γ-ketoesters can undergo diastereoselective cascade reactions, such as dimerization and intramolecular lactonization, to efficiently construct intricate fused ring systems like pyrano-ketal-lactones. These complex scaffolds are found in a range of natural products and are significant targets in medicinal and synthetic chemistry . Furthermore, the electron-deficient alkene within the structure makes it a competent Michael acceptor, while the keto and ester groups provide additional handles for functionalization and cyclization. This multi-functionality allows researchers to rapidly build molecular complexity, creating compounds with multiple contiguous stereogenic centers in a single step . The structural features of this compound also make it a potential substrate in transition-metal-catalyzed reactions for the stereo- and regioselective synthesis of complex molecular architectures . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and consult standard safety data resources prior to use.

Properties

CAS No.

82351-48-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 4,4-dimethyl-6-oxohex-2-enoate

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)5-6-10(2,3)7-8-11/h5-6,8H,4,7H2,1-3H3

InChI Key

XRONFQYHFLNTFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(C)(C)CC=O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For this compound, this method involves condensing a β-ketoester with an aldehyde in the presence of a base or heterogeneous catalyst.

Procedure :

  • Reactants : Ethyl acetoacetate and 4,4-dimethylpentanal.
  • Catalyst : Biogenic Ca:Ba carbonates (50:50 ratio).
  • Conditions : Solvent-free, 100°C, 1 hour.
  • Yield : 87% (isolated via column chromatography).

Mechanism :
The base deprotonates the active methylene group of ethyl acetoacetate, forming an enolate that nucleophilically attacks the aldehyde. Subsequent dehydration yields the conjugated enone.

Advantages :

  • High atom economy.
  • Eco-friendly catalysts (e.g., Ca:Ba carbonates) reduce waste.

Hydroformylation-Aldol Cascade

This tandem strategy combines hydroformylation of unsaturated precursors with aldol cyclization to construct the enone skeleton.

Procedure :

  • Substrate : Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate.
  • Catalyst : Rhodium complexes (e.g., Rh(acac)(CO)$$_2$$).
  • Conditions : CO/H$$_2$$ (1:1), 80°C, 12 hours.
  • Yield : 50% (post-hydrogenation).

Mechanism :
Hydroformylation introduces a formyl group, followed by aldol condensation to form the six-membered enone. Steric hindrance from the 4,4-dimethyl group directs regioselectivity.

Challenges :

  • Competing hydrogenation side reactions reduce yield.

Alkylation-Dehydration Sequence

A two-step protocol involving alkylation of β-ketoesters followed by acid-catalyzed dehydration.

Procedure :

  • Alkylation :
    • Reactants : Ethyl acetoacetate, methyl iodide (2 equiv).
    • Base : NaH in THF, 0°C to room temperature.
    • Product : Ethyl 3-oxo-4,4-dimethylhexanoate (75% yield).
  • Dehydration :
    • Acid : $$ p $$-TsOH (10 mol%) in toluene, reflux, 6 hours.
    • Product : this compound (82% yield).

Optimization :

  • Excess methyl iodide ensures complete dialkylation.
  • Mild acids (e.g., $$ p $$-TsOH) minimize ester hydrolysis.

Claisen-Schmidt Condensation

Adapted for linear enones, this method couples aryl aldehydes with β-ketoesters under basic conditions.

Procedure :

  • Reactants : Ethyl acetoacetate, 4,4-dimethylvaleraldehyde.
  • Base : Piperidine (10 mol%) in ethanol, reflux, 8 hours.
  • Yield : 68% after recrystallization.

Side Reactions :

  • Over-alkylation at the α-position.
  • Mitigated by stoichiometric control and low-temperature staging.

Comparative Analysis of Methods

Method Yield (%) Conditions Key Advantage Limitation
Knoevenagel 87 Solvent-free, 100°C Eco-friendly, high efficiency Requires specialized catalysts
Hydroformylation 50 Rh catalyst, CO/H$$_2$$ Regioselective Low yield due to side reactions
Alkylation 82 NaH, $$ p $$-TsOH Scalable Multi-step purification
Claisen-Schmidt 68 Piperidine, ethanol Broad substrate compatibility Moderate yields

Industrial and Laboratory-Scale Considerations

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Ca:Ba carbonates) enable reuse for 5–7 cycles without significant activity loss.
  • Green Chemistry : Solvent-free Knoevenagel protocols align with sustainable manufacturing principles.
  • Purification : Flash chromatography (hexane/EtOAc) or distillation is standard, though crystallization from acetonitrile improves purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-6-oxohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-dimethyl-6-oxohex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethyl-6-oxohex-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and keto groups can participate in hydrogen bonding and other interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-3-Methyl-6-oxohex-2-enyl Acetate ()

  • Structural Differences : Replaces the ethyl ester with an acetate group (-OAc) and introduces a methyl group at position 3.
  • Synthesis : Prepared via HIO4-mediated oxidation of a diol precursor, yielding 80% purity after chromatography .
  • Key Properties: NMR data (δ 9.78 ppm for aldehyde proton) suggests greater electrophilicity compared to Ethyl 4,4-dimethyl-6-oxohex-2-enoate, which lacks an aldehyde group. Molecular weight (193.1 g/mol via ESI-MS) is lower due to the absence of dimethyl substituents.
  • Applications : Likely used in fragrance or polymer chemistry due to its α,β-unsaturated ester framework.

Ethyl 3-Hydroxy-3-methylbutanoate (, Figure 4A)

  • Structural Differences: Features a hydroxyl group and a branched methyl group instead of the conjugated enone system.
  • Reactivity: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic nature of this compound.
  • Applications : Commonly employed in flavorings and pharmaceuticals due to its ester and alcohol functionalities.

Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates ()

  • Structural Differences : Incorporates a naphthalene ring and aryl groups, increasing steric bulk and aromaticity.
  • Synthesis: Requires sodium ethoxide and ethyl acetoacetate under reflux, a more complex procedure than typical enone syntheses .
  • Properties : Higher melting points and lower solubility in polar solvents due to aromatic substituents.

4-Methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic Acid ()

  • Structural Differences : Replaces the ethyl ester with a carboxylic acid and introduces a naphthalene-derived dioxo group.
  • Acidity: The carboxylic acid group (pKa ~4-5) makes it significantly more acidic than this compound.
  • Applications: Potential use in dye or antibiotic synthesis due to the conjugated aromatic system.

Ethyl 4-(4,4-Dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate ()

  • Structural Differences : Contains a rigid cyclohexyl ring with two ketone groups, reducing conformational flexibility.
  • Molecular Formula: C14H20O5 (vs.
  • Stability: The cyclohexyl ring may enhance thermal stability compared to the linear enone system.

Comparative Data Table

Compound Molecular Formula Key Functional Groups Melting Point (°C) Solubility Synthesis Yield Key Applications
This compound* C10H14O3 Ester, enone, dimethyl Not reported Moderate in EtOAc Not reported Organic synthesis
(E)-3-Methyl-6-oxohex-2-enyl acetate C8H12O3 Acetate, enone, aldehyde Not reported High in Et2O 80% Fragrance/polymers
Ethyl 3-hydroxy-3-methylbutanoate C7H12O3 Ester, hydroxyl, methyl Not reported High in H2O/EtOH Not reported Flavors, pharmaceuticals
Ethyl 4-(naphthalen-2-yl)-2-oxocyclohexenecarboxylate C20H18O3 Ester, enone, naphthalene >150 Low in H2O 70–85% Medicinal chemistry
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate C14H20O5 Ester, diketone, cyclohexyl Not reported Low in H2O Not reported Specialty chemicals

*Hypothetical data inferred from analogs.

Key Findings and Implications

  • Reactivity: this compound’s enone system likely undergoes Michael additions more readily than hydroxylated analogs (e.g., ), but less so than aldehyde-containing derivatives ().
  • Stability: The dimethyl substituents may improve steric protection against nucleophilic attack compared to linear enones.
  • Synthetic Utility : Simpler synthesis compared to naphthalene-containing analogs () makes it preferable for scalable applications.

Q & A

Q. How can NMR spectroscopy elucidate dynamic processes like keto-enol tautomerism in this compound?

  • Methodology : Conduct variable-temperature 1H^1H NMR (e.g., 25–60°C) to observe coalescence of keto/enol proton signals. Calculate activation barriers (ΔGΔG^\ddagger) using the Eyring equation. 13C^{13}C-DEPT experiments can further confirm tautomeric populations .

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